molecular formula C15H10ClNO2 B11723638 2-Benzooxazol-2-yl-1-(3-chloro-phenyl)-ethanone

2-Benzooxazol-2-yl-1-(3-chloro-phenyl)-ethanone

Katalognummer: B11723638
Molekulargewicht: 271.70 g/mol
InChI-Schlüssel: ZYDMXYOKAGHGGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-Benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 2-aminophenol with 3-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.

Reaction Scheme:

  • 2-aminophenol + 3-chlorobenzoyl chloride → intermediate
  • Intermediate → 2-(1,3-benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one

Reaction Conditions:

  • Solvent: Pyridine
  • Temperature: Room temperature to reflux
  • Time: Several hours

Industrial Production Methods

In an industrial setting, the production of 2-(1,3-benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,3-benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles in the presence of catalysts or under specific conditions.

Major Products

    Oxidation Products: Oxides or hydroxylated derivatives.

    Reduction Products: Amines or alcohols.

    Substitution Products: Substituted benzoxazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(1,3-benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.

Wirkmechanismus

The mechanism of action of 2-(1,3-benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The benzoxazole ring can participate in hydrogen bonding, π-π stacking, and other interactions that influence its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(1,3-Benzoxazol-2-yl)ethan-1-one: Lacks the chlorophenyl group, which may affect its reactivity and applications.

    2-(1,3-Benzothiazol-2-yl)-1-(3-chlorophenyl)ethan-1-one: Contains a benzothiazole ring instead of a benzoxazole ring, which can alter its electronic properties and biological activity.

    2-(1,3-Benzoxazol-2-yl)-1-phenylethan-1-one: Lacks the chlorine atom, which may influence its chemical reactivity and interactions.

Uniqueness

2-(1,3-Benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one is unique due to the presence of both the benzoxazole ring and the chlorophenyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Eigenschaften

Molekularformel

C15H10ClNO2

Molekulargewicht

271.70 g/mol

IUPAC-Name

2-(1,3-benzoxazol-2-yl)-1-(3-chlorophenyl)ethanone

InChI

InChI=1S/C15H10ClNO2/c16-11-5-3-4-10(8-11)13(18)9-15-17-12-6-1-2-7-14(12)19-15/h1-8H,9H2

InChI-Schlüssel

ZYDMXYOKAGHGGH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C(O2)CC(=O)C3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.